molecular formula C17H18ClN3O3 B2485760 N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide CAS No. 2034468-78-3

N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide

Cat. No.: B2485760
CAS No.: 2034468-78-3
M. Wt: 347.8
InChI Key: CTOXOOXYVRFKDK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide (CAS 2034468-78-3) is a chemical compound with a molecular formula of C17H18ClN3O3 and a molecular weight of 347.80 g/mol . This reagent features a distinct molecular structure incorporating a chloromethoxyphenyl group and a cyclopropyl-dihydropyridazinone moiety, which is characteristic of a class of molecules investigated for their potential in medicinal chemistry and drug discovery . Compounds with similar pyridazinone cores have been the subject of patent literature for their activity as Phosphodiesterase 4 (PDE4) inhibitors, suggesting potential research applications in the study of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . Furthermore, the 5-chloro-2-methoxyphenyl group is a structural element found in other well-studied, highly selective mechanism-based inhibitors, such as those targeting myeloperoxidase (MPO) for the treatment of cardiovascular diseases . Researchers may find this compound valuable for probing biological pathways, developing enzyme inhibition assays, and conducting structure-activity relationship (SAR) studies. Available in various quantities to suit your laboratory needs, this product is supplied with detailed analytical data. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-10(21-16(22)8-6-13(20-21)11-3-4-11)17(23)19-14-9-12(18)5-7-15(14)24-2/h5-11H,3-4H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOXOOXYVRFKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the 5-chloro-2-methoxyphenyl intermediate: This can be achieved through chlorination and methoxylation of a suitable aromatic precursor.

    Synthesis of the 3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.

    Coupling of the intermediates: The final step involves the coupling of the two intermediates to form the desired amide compound. This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular experiments.

Comparison with Similar Compounds

BK80849: 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]propanamide

  • Substituent Differences : The phenyl group in BK80849 is substituted with a methylsulfanyl (-SMe) group at position 2, compared to the 5-chloro-2-methoxyphenyl (-Cl, -OMe) group in the target compound.
  • Chlorine’s electron-withdrawing nature may increase stability against oxidative metabolism compared to sulfur-containing analogs .
  • Commercial Availability : BK80849 is available at 90% purity, priced between $574.00 and $1,654.00 (discounts available for bulk purchases) .

BK79357: 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(2,6-difluorophenyl)methyl]acetamide

  • Substituent Differences : BK79357 features a (2,6-difluorophenyl)methyl group and an acetamide chain (vs. propanamide in the target compound).
  • Structural Impact : The difluoro substitution may improve metabolic resistance, while the shorter acetamide chain could reduce steric hindrance in target interactions.
  • Molecular Data : Molecular formula C₁₆H₁₅F₂N₃O₂, molecular weight 319.306 g/mol .

Regulatory Analogues (Fentanyl Derivatives)

Compounds like N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (ortho-fluoroisobutyryl fentanyl) share a propanamide backbone but differ in core structure (piperidine vs. pyridazinone). These are regulated opioid analogs, highlighting the importance of structural nuances in pharmacological classification .

Comparative Data Table

Parameter Target Compound BK80849 BK79357
Core Structure Pyridazinone + cyclopropyl Pyridazinone + cyclopropyl Pyridazinone + cyclopropyl
Amide Chain Propanamide Propanamide Acetamide
Aromatic Substituent 5-chloro-2-methoxyphenyl 2-(methylsulfanyl)phenyl (2,6-difluorophenyl)methyl
Molecular Weight (g/mol) Not available Not available 319.306
Purity Not available 90% Not available
Price Range Not available $574.00 – $1,654.00 Not specified

Research Implications and Limitations

  • Structural Activity Relationships (SAR) : The target compound’s 5-chloro-2-methoxyphenyl group may enhance binding affinity to hydrophobic pockets in target proteins compared to sulfur- or fluorine-substituted analogs.
  • Commercial Viability : BK80849’s availability suggests feasibility in synthesizing the target compound, though cost and purity metrics remain undocumented .
  • Regulatory Considerations: Unlike fentanyl analogs, the pyridazinone core may avoid regulatory restrictions, emphasizing the role of scaffold choice in drug development .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16ClN3O3C_{15}H_{16}ClN_{3}O_{3}. The compound incorporates a chloro-substituted methoxyphenyl group and a cyclopropyl-dihydropyridazinone moiety, which are crucial for its biological activity.

Structural Characteristics

ComponentDescription
Chloro Group Enhances lipophilicity and biological activity
Methoxy Group Contributes to electron-donating properties
Cyclopropyl Ring Affects conformational flexibility and receptor interactions
Dihydropyridazinone Potentially involved in various biological mechanisms

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results demonstrated that certain derivatives had an IC50 value below 30 µM against colon carcinoma cells, indicating potent antiproliferative effects. The presence of the chloro and methoxy groups was essential for enhancing the cytotoxic activity (IC50 values ranged from 10–30 µM) .

Anticonvulsant Activity

Research has also highlighted anticonvulsant properties associated with similar chemical structures. A compound with a comparable backbone demonstrated protective effects in animal models against induced seizures.

The anticonvulsant activity is believed to stem from modulation of neurotransmitter systems, particularly through interaction with GABA receptors. This suggests that this compound may possess similar mechanisms .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be particularly beneficial in conditions such as rheumatoid arthritis or other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Chloro Substitution : Essential for enhancing potency.
  • Methoxy Group Positioning : Affects selectivity and affinity towards target receptors.
  • Cyclopropyl Ring Influence : Modulates conformational dynamics impacting receptor binding.

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